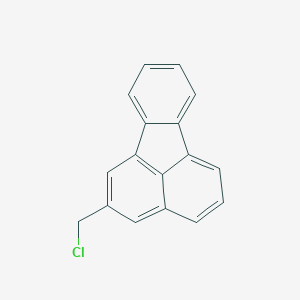

2-Chloromethylfluoranthene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)fluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl/c18-10-11-8-12-4-3-7-15-13-5-1-2-6-14(13)16(9-11)17(12)15/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTENTQBUTKTRCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=CC(=CC2=C43)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10145810 | |

| Record name | Fluoranthene, 2-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103393-70-0 | |

| Record name | Fluoranthene, 2-(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103393700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoranthene, 2-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUORANTHENE, 2-(CHLOROMETHYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QQH8Z1KNH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-Chloromethylfluoranthene

The preparation of this compound can be achieved through specific chloromethylation reactions, with the choice of reagent and reaction conditions being critical for a successful synthesis.

Thionyl Chloride Reactions for Chloromethylation

A primary method for the synthesis of chloromethylated fluoranthene (B47539) derivatives involves the use of thionyl chloride (SOCl₂). uhasselt.begoogleapis.com This reagent is effective in converting hydroxymethyl groups into their corresponding chloromethyl analogues. For instance, the synthesis of 7,10-bis(chloromethyl)fluoranthene derivatives has been successfully achieved by reacting the corresponding diols with thionyl chloride. uhasselt.be This process is a crucial step in creating precursors for more complex fluoranthene-based structures. Thionyl chloride is a versatile chlorinating agent that reacts with alcohols to form alkyl chlorides. wikipedia.org

The general reaction involves the treatment of a suitable fluoranthene precursor, such as a hydroxymethyl derivative, with thionyl chloride, often in an appropriate solvent like chloroform. msstate.edu This electrophilic substitution reaction introduces a chloromethyl group onto the fluoranthene core.

Other Synthetic Pathways and Precursors

Beyond the direct use of thionyl chloride on a hydroxymethyl-substituted fluoranthene, other synthetic strategies focus on the preparation of suitable precursors. The synthesis of fluoranthene derivatives often starts from smaller, more readily available molecules. For example, fluoranthene derivatives can serve as precursors for the synthesis of corannulene, a buckybowl-shaped molecule. msstate.edu The synthesis of these precursors can involve multi-step processes, including intramolecular ring cyclizations and other conventional reactions for building polycyclic aromatic systems. msstate.edu

Derivatization Strategies and Novel Compound Synthesis

This compound serves as a versatile building block for the synthesis of a wide array of novel and functionalized fluoranthene derivatives. Its reactive chloromethyl group allows for various chemical transformations, including cross-coupling reactions and nucleophilic substitutions.

Cadiot-Chodkiewicz Cross-Coupling Reactions

The Cadiot-Chodkiewicz coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and a haloalkyne, catalyzed by a copper(I) salt. wikipedia.orgalfa-chemistry.comrsc.orgsynarchive.comrsc.org This reaction is highly selective, producing unsymmetrical 1,3-diynes. wikipedia.orgrsc.org While direct Cadiot-Chodkiewicz coupling with this compound itself is not the primary application, the reactive nature of the chloromethyl group allows for its conversion into other functional groups that can participate in such coupling reactions. For instance, the chloromethyl group can be transformed into an alkynyl group, which can then undergo Cadiot-Chodkiewicz coupling to create extended, conjugated systems based on the fluoranthene framework. The reaction mechanism involves the formation of a copper(I) acetylide, followed by oxidative addition and reductive elimination. wikipedia.org

Phase-Transfer Catalysis Reactions

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants that are in different, immiscible phases. wikipedia.orgnih.govoperachem.comslideshare.netpg.edu.pl A phase-transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of a reactant from an aqueous phase to an organic phase where the reaction occurs. wikipedia.orgoperachem.com This methodology can be applied to the derivatization of this compound.

The chloromethyl group is susceptible to nucleophilic substitution. Using PTC, a variety of nucleophiles, dissolved in an aqueous phase, can be transferred to an organic phase containing this compound to generate new derivatives. This approach offers advantages such as the use of inexpensive and simple reagents and milder reaction conditions. nih.gov

Formation of Functionalized Derivatives

The reactivity of the chloromethyl group in this compound opens up numerous avenues for the synthesis of functionalized derivatives. chemrxiv.orgnih.govrsc.orgmdpi.commdpi.com Nucleophilic substitution reactions are a common strategy. For example, reaction with cyanides can yield the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid. Reaction with amines can lead to the formation of aminomethylfluoranthene derivatives.

Reactivity and Mechanistic Studies of this compound

The reactivity of this compound is primarily centered around the C-Cl bond of the chloromethyl substituent. This group, being analogous to a benzylic halide, is activated towards nucleophilic displacement reactions. The extended π-system of the fluoranthene nucleus provides significant stabilization to carbocationic intermediates, influencing the mechanistic pathways of its reactions.

Solvolysis Reactions and Transition State Analysis

Solvolysis reactions, where the solvent molecule acts as the nucleophile, are fundamental in probing the reactivity and mechanistic pathways of alkyl halides. ibchem.com For compounds like this compound, the rate of solvolysis is highly dependent on the ability of the solvent to stabilize the developing carbocation and solvate the leaving group. The mechanism can range from a unimolecular (SN1) pathway, characterized by a carbocation intermediate, to a bimolecular (SN2) pathway, involving a concerted attack of the nucleophile. allen.inmasterorganicchemistry.com

Kinetic studies on the solvolysis of chloromethylfluoranthene isomers, specifically the 1-, 3-, and 8-isomers, have been conducted to understand their reactivity. researchgate.net These studies indicate that the position of the chloromethyl group on the fluoranthene ring significantly impacts the reaction rate due to different degrees of resonance stabilization of the carbocationic transition state. Although direct kinetic data for the 2-isomer is not extensively detailed in the available literature, its reactivity is expected to be comparable to other benzylic-type halides.

The transition state in these solvolysis reactions is highly dipolar. rsc.org Its stabilization is a key factor in determining the reaction rate. For an SN1 reaction, the rate-determining step is the formation of the carbocation intermediate. allen.in The stability of this intermediate is paramount. The transition state leading to this carbocation is stabilized by solvents that can act as both hydrogen bond donors (electrophiles) to assist the leaving group's departure and hydrogen bond acceptors (nucleophiles) to solvate the developing positive charge. rsc.orgnih.gov Analysis of the transition state often involves examining the influence of solvent polarity and nucleophilicity on the reaction kinetics. nih.gov It is hypothesized that for sterically hindered systems, hydrogen bond donation to the departing chloride ion plays a significant role in stabilizing the transition state. nih.gov

Table 1: Factors Influencing Solvolysis of Chloromethyl-PAHs

| Factor | Influence on SN1 Pathway | Influence on SN2 Pathway | Rationale |

| Solvent Polarity | Increases rate | Minor effect | Stabilizes the carbocation intermediate and the leaving group. allen.in |

| Solvent Nucleophilicity | No effect on rate | Increases rate | The nucleophile is involved in the rate-determining step. lasalle.edu |

| Leaving Group Ability | Increases rate | Increases rate | A better leaving group lowers the activation energy for C-Cl bond cleavage. lasalle.edu |

| Substrate Structure | Favored by stabilization of carbocation | Favored by less steric hindrance | The fluoranthene system stabilizes the carbocation, promoting SN1. Steric bulk around the reaction center can hinder the SN2 backside attack. allen.inlasalle.edu |

Substitution and Coupling Reactions

The chloromethyl group serves as an excellent handle for introducing a variety of functional groups through nucleophilic substitution and for forming new carbon-carbon bonds via cross-coupling reactions.

Nucleophilic Substitution Reactions: this compound is expected to readily undergo nucleophilic substitution reactions where the chloride ion is replaced by various nucleophiles. allen.in These reactions can proceed through either SN1 or SN2 mechanisms, with the pathway being influenced by the reaction conditions. ibchem.commsu.edu Strong nucleophiles and less polar solvents tend to favor the SN2 mechanism, while weak nucleophiles and polar, protic solvents favor the SN1 pathway. masterorganicchemistry.comlasalle.edu

Common nucleophilic substitution reactions would involve reagents such as:

Hydroxide ions (e.g., from NaOH) to produce 2-(hydroxymethyl)fluoranthene. ibchem.com

Cyanide ions (e.g., from KCN) to yield 2-(cyanomethyl)fluoranthene, which is a useful intermediate for synthesizing carboxylic acids, amines, or other derivatives. ibchem.com

Ammonia to form 2-(aminomethyl)fluoranthene. ibchem.com

Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools in synthetic organic chemistry for forming C-C and C-heteroatom bonds. nih.govsigmaaldrich.com While aryl chlorides can be challenging substrates compared to bromides or iodides, advances in catalyst design, particularly the use of bulky, electron-rich phosphine (B1218219) ligands, have enabled their efficient use. nih.gov this compound, as an activated halide, could potentially participate in several types of coupling reactions.

Examples of potential coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form a new C-C bond. sigmaaldrich.com

Sonogashira Coupling: Palladium- and copper-cocatalyzed reaction with terminal alkynes to synthesize arylalkynes. beilstein-journals.org

Heck Coupling: Palladium-catalyzed reaction with alkenes. sigmaaldrich.com

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds. sigmaaldrich.com

Table 2: Potential Substitution and Coupling Reactions of this compound

| Reaction Type | Reagent/Coupling Partner | Catalyst System (for coupling) | Expected Product |

| Nucleophilic Substitution | Sodium Hydroxide (NaOH) | N/A | 2-(Hydroxymethyl)fluoranthene |

| Nucleophilic Substitution | Potassium Cyanide (KCN) | N/A | 2-(Cyanomethyl)fluoranthene |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | 2-Benzylfluoranthene |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ + CuI + Base | 2-(Phenylethynyl)methylfluoranthene |

| Buchwald-Hartwig Amination | Aniline | Pd Catalyst + Ligand + Base | N-(Fluoranthen-2-ylmethyl)aniline |

Examination of Reaction Selectivity and Yield Optimization

Achieving high selectivity and yield is crucial for the synthetic utility of this compound. The choice of reaction conditions can profoundly influence the outcome, dictating the competition between different reaction pathways and minimizing the formation of byproducts.

Reaction Selectivity: Selectivity in reactions involving this compound primarily concerns the competition between SN1 and SN2 pathways in substitution reactions. The reactivity-selectivity principle suggests that more reactive species are often less selective, though this is not a universal rule. wikipedia.org In the context of halogenation to form the starting material, for instance, less reactive reagents like bromine are typically more selective than chlorine. libretexts.org For the reactions of this compound, controlling the substitution mechanism is key. For example, to favor an SN2 reaction and ensure stereochemical inversion (if applicable at a chiral center), one would use a high concentration of a strong, unhindered nucleophile in a polar aprotic solvent. Conversely, to promote an SN1 reaction, a polar protic solvent and a non-basic, weak nucleophile would be employed. masterorganicchemistry.com

Yield Optimization: Optimizing the yield of a reaction requires careful consideration of several parameters. For cross-coupling reactions, the choice of catalyst, ligand, base, solvent, and temperature are all critical. acs.orgyok.gov.tr

Catalyst and Ligand: The palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the nature of the phosphine ligand are crucial. beilstein-journals.org Bulky, electron-rich ligands often improve the catalytic activity for less reactive chlorides. nih.gov

Base: The choice of base (e.g., carbonates like K₂CO₃, phosphates like K₃PO₄, or organic bases like triethylamine) can significantly affect the reaction rate and yield. acs.org

Solvent: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. Common solvents for coupling reactions include toluene, dioxane, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). acs.org

Temperature: Reaction temperature influences the reaction rate. While some modern catalytic systems operate at room temperature, many coupling reactions require heating to achieve a reasonable conversion rate. sigmaaldrich.com

Table 3: Parameters for Yield Optimization in Cross-Coupling Reactions

| Parameter | Options | Considerations for Optimization |

| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | The choice of palladium precursor can affect catalyst activation and stability. beilstein-journals.org |

| Ligand | PPh₃, XPhos, SPhos, Buchwald ligands | Ligand choice is critical for activating aryl chlorides and promoting reductive elimination. nih.govsigmaaldrich.com |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KOAc, Et₃N | The strength and solubility of the base can influence the rate of transmetalation and catalyst longevity. acs.org |

| Solvent | Toluene, Dioxane, DMF, DMSO, Acetonitrile | Solvent polarity and coordinating ability can impact catalyst stability and reaction kinetics. acs.org |

| Temperature | Room Temperature to >100 °C | Higher temperatures increase reaction rates but can also lead to catalyst decomposition or side reactions. sigmaaldrich.com |

By systematically screening these parameters, it is possible to develop robust protocols for the transformation of this compound into a wide array of more complex molecules, highlighting its importance as a synthetic building block.

Advanced Analytical Techniques for Characterization and Detection

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of 2-chloromethylfluoranthene, enabling its separation from complex mixtures and subsequent quantification. Both gas and liquid chromatography, often coupled with mass spectrometry, provide the high sensitivity and selectivity required for trace-level detection.

Gas Chromatography (GC) and its Hyphenated Techniques (GC-MS, GC-MS/MS)

Gas chromatography is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. When coupled with mass spectrometry (GC-MS), it offers a robust method for both separation and identification. The separation in GC is based on the compound's partitioning between a stationary phase and a mobile gas phase. The retention time, the time it takes for the compound to elute from the GC column, is a characteristic feature used for its initial identification.

Following separation, the eluted compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for definitive identification. For enhanced selectivity and lower detection limits, tandem mass spectrometry (GC-MS/MS) can be employed. This technique involves the selection of a specific parent ion of this compound, its fragmentation, and the monitoring of a specific daughter ion, which significantly reduces background noise and matrix interferences.

Liquid Chromatography (LC) and its Hyphenated Techniques (LC-MS, LC-MS/MS, UHPLC-MS)

Liquid chromatography provides a versatile alternative to GC, particularly for compounds that are thermally labile or have low volatility. In LC, the separation occurs as the compound partitions between a stationary phase and a liquid mobile phase. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) offer high resolution and speed.

Similar to GC, coupling LC with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) greatly enhances analytical capabilities. These hyphenated techniques are instrumental in the sensitive and selective detection of this compound in complex samples. UHPLC-MS, with its use of smaller particle size columns, provides even greater resolution and faster analysis times compared to conventional HPLC.

Ion-Pairing Reversed Phase (IP-RP) Liquid Chromatography

For certain applications involving polar or ionic analytes, ion-pairing reversed-phase (IP-RP) liquid chromatography can be utilized. This technique involves the addition of an ion-pairing agent to the mobile phase, which forms a neutral complex with the charged analyte. This allows for the separation of otherwise difficult-to-retain compounds on a reversed-phase column. While direct applications to this compound are not extensively documented, the principle could be adapted for specific analytical challenges, especially if derivatization is employed.

Method Development for Complex Matrices

The analysis of this compound in complex matrices such as air particulate matter presents significant challenges due to the presence of numerous interfering compounds. researchgate.net Method development is a critical step to ensure accurate and reliable quantification. This involves optimizing sample extraction, cleanup, and the chromatographic and mass spectrometric conditions.

Solvent extraction is a common first step to isolate the target analyte from the sample matrix. The choice of solvent is crucial for achieving high extraction efficiency. For instance, while dichloromethane (B109758) is often used, acetone (B3395972) may be more effective for weathered particulate samples that contain a higher proportion of polar organic material. researchgate.net Following extraction, a cleanup step is often necessary to remove co-extracted interferences. Techniques such as solid-phase extraction (SPE) can be employed for this purpose. The selection of the appropriate SPE sorbent and elution solvents is vital for isolating this compound from other components of the sample.

Spectroscopic Methodologies for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and can also be used for its quantification.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. caltech.edustudymind.co.uk By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which reveals the characteristic vibrational frequencies of its chemical bonds. studymind.co.uksavemyexams.com

For this compound, the IR spectrum would exhibit specific absorption bands corresponding to its distinct structural features. The aromatic C-H stretching vibrations of the fluoranthene (B47539) core are expected in the region of 3100-3000 cm⁻¹. The C-C stretching vibrations within the aromatic rings typically appear in the 1600-1450 cm⁻¹ range. A crucial absorption band for identifying this specific compound would be the C-Cl stretching vibration of the chloromethyl group, which is anticipated to be in the 800-600 cm⁻¹ region. Additionally, the CH₂ scissoring and rocking vibrations of the chloromethyl group would produce characteristic peaks.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-Cl | Stretching | 800-600 |

| CH₂ (Aliphatic) | Scissoring (Bending) | ~1465 |

| CH₂ (Aliphatic) | Rocking (Bending) | ~720 |

This table is generated based on typical IR absorption ranges for the specified functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. uni-muenchen.deneu.edu.tr It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. basicmedicalkey.com For this compound, both ¹H and ¹³C NMR spectroscopy are invaluable.

In the ¹H NMR spectrum, the protons on the fluoranthene ring system would produce a complex pattern of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The chemical shifts of these protons are influenced by their position on the aromatic core and the presence of the electron-withdrawing chloromethyl substituent. The two protons of the chloromethyl (-CH₂Cl) group would give rise to a distinct singlet in the aliphatic region, expected to be significantly downfield (likely in the range of 4.5-5.0 ppm) due to the deshielding effect of the adjacent chlorine atom.

The ¹³C NMR spectrum would show a series of signals for the carbon atoms of the fluoranthene skeleton, with their chemical shifts providing insight into the electronic environment of each carbon. The carbon atom of the chloromethyl group would appear at a characteristic chemical shift, also influenced by the attached chlorine atom.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the fluorescence emission from a sample after it has been excited by ultraviolet or visible light. researchgate.netnih.gov Polycyclic aromatic hydrocarbons like fluoranthene and its derivatives are often fluorescent.

The fluorescence spectrum of this compound would be characterized by specific excitation and emission maxima. The shape and position of the fluorescence bands can be influenced by the solvent and the presence of the chloromethyl group, which can affect the electronic properties of the fluoranthene core. The technique is particularly useful for detecting trace amounts of the compound in complex matrices. The analysis of excitation-emission matrices (EEMs) can provide a detailed "fingerprint" of the compound, aiding in its identification and differentiation from other fluorescent species. researchgate.net

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. uni-saarland.de

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound with a high degree of confidence. process-insights.comcopernicus.org For this compound (C₁₇H₁₁Cl), HRMS can distinguish its exact mass from other compounds that may have the same nominal mass. This capability is crucial for unambiguous identification in complex samples. Instruments like Orbitrap and time-of-flight (TOF) mass spectrometers are commonly used for HRMS analysis. iisertirupati.ac.innih.gov

Table 2: Exact Mass of this compound

| Compound | Formula | Monoisotopic Mass (Da) |

| This compound | C₁₇H₁₁³⁵Cl | 250.0549 |

| This compound | C₁₇H₁₁³⁷Cl | 252.0520 |

This table shows the calculated monoisotopic masses for the two most abundant chlorine isotopes.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation pathways of ions. wikipedia.orgnationalmaglab.org In an MS/MS experiment, a specific precursor ion (in this case, the molecular ion of this compound) is selected and then fragmented, typically through collision-induced dissociation (CID). amazonaws.com The resulting product ions are then mass-analyzed, providing a fragmentation spectrum that is characteristic of the precursor ion's structure. amazonaws.comlibretexts.org

The fragmentation of the this compound molecular ion ([M]⁺˙) would likely involve the loss of a chlorine radical (Cl˙) to form a stable benzyl-type cation ([M-Cl]⁺). Another potential fragmentation pathway is the loss of the entire chloromethyl group (˙CH₂Cl) or the loss of HCl. Analyzing these fragmentation patterns provides definitive structural confirmation of the compound.

Table 3: Potential Fragmentation Pathways for this compound in MS/MS

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Neutral Loss |

| 250.05 | Loss of Chlorine | 215.08 | Cl˙ |

| 250.05 | Loss of HCl | 214.08 | HCl |

| 250.05 | Loss of Chloromethyl radical | 201.07 | ˙CH₂Cl |

The m/z values are based on the monoisotopic mass of the most abundant isotopes.

Isotope Dilution Mass Spectrometry for Quantification

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate and precise quantification of chemical compounds. ptb.denih.gov This method involves adding a known amount of a stable isotope-labeled internal standard of the analyte to the sample. ptb.denih.gov For this compound, a suitable internal standard would be, for example, ¹³C-labeled this compound.

Since the isotopically labeled standard is chemically identical to the analyte, it behaves the same way during sample preparation, extraction, and analysis, thus compensating for any sample loss or matrix effects. ptb.defrontiersin.org The concentration of the native compound is then determined by measuring the ratio of the mass spectrometric signals of the native analyte to the labeled internal standard. frontiersin.org This approach provides highly reliable and accurate quantitative data, essential for environmental monitoring and toxicological studies. nih.govnih.gov

Integrated Analytical Platforms and Method Validation

The comprehensive analysis of this compound necessitates the use of integrated analytical platforms and rigorous method validation to ensure data quality and reliability. Given its structural complexity and potential for presence at trace levels, a single analytical technique is often insufficient for unambiguous identification and precise quantification.

The integration of multiple analytical techniques provides a synergistic approach to the characterization of this compound. This typically involves a combination of high-resolution separation techniques with highly sensitive and selective detection methods.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of semi-volatile compounds like this compound. The high separation efficiency of capillary GC columns, particularly those with specialized phases for PAHs, allows for the resolution of complex isomer mixtures. scirp.orgnih.gov Mass spectrometry provides definitive identification based on the mass-to-charge ratio of the molecular ion and its characteristic fragmentation pattern. nih.gov For enhanced selectivity and sensitivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) is often employed. researchgate.netpfigueiredo.org The use of multiple reaction monitoring (MRM) in GC-MS/MS significantly reduces background interference, leading to lower detection limits. pfigueiredo.org

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS) offers a complementary approach, particularly for thermally labile or less volatile derivatives. csic.esd-nb.info Reversed-phase HPLC with C18 columns is commonly used for the separation of PAHs and their derivatives. csic.es Atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI) are effective ionization techniques for PAHs, which can be challenging to ionize using electrospray ionization (ESI). thermofisher.com The coupling of HPLC with fluorescence detection (FLD) can also be utilized, as fluoranthene and its derivatives are known to be fluorescent, offering high sensitivity. rsc.org

To achieve the most comprehensive characterization, a multi-dimensional approach can be adopted. This may involve an initial fractionation of a sample extract using techniques like solid-phase extraction (SPE) to isolate compounds of interest, followed by analysis using both GC-MS and HPLC-MS. nih.govresearchgate.net This integrated platform ensures that a wide range of physicochemical properties of potential contaminants, including chlorinated derivatives, are covered.

A study on chlorinated PAHs released from the combustion of polyvinylchloride identified monochlorinated derivatives of fluoranthene using a GC/MS system, highlighting the utility of this technique for identifying such compounds in combustion-related emissions. nih.gov Furthermore, research on halogenated PAHs in biological samples has demonstrated the power of high-resolution time-of-flight mass spectrometry (HRTOF-MS) for accurate mass measurements and confident identification. nih.gov

Method validation is a critical component of analytical quality assurance, ensuring that the chosen method is fit for its intended purpose. researchgate.netmdpi.com For the analysis of this compound, key performance metrics must be established and monitored.

Sensitivity , which is typically defined by the limit of detection (LOD) and limit of quantification (LOQ), is crucial for detecting trace levels of the compound in environmental samples. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For the analysis of chlorinated organic compounds, methods like GC-MS in selected ion monitoring (SIM) mode can achieve low detection limits. chromatographyonline.com Studies on related halogenated PAHs have reported LODs in the range of nanograms per liter (ng/L) to picograms per cubic meter (pg/m³), depending on the matrix and analytical technique. researchgate.netresearchgate.net

Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. d-nb.info This is particularly important for PAH analysis due to the presence of numerous isomers and other interfering compounds. The use of mass spectrometry, especially tandem MS (MS/MS) or high-resolution MS (HRMS), provides excellent selectivity. researchgate.netnih.gov Chromatographic resolution also plays a key role, and the choice of an appropriate GC or HPLC column is critical for separating this compound from other fluoranthene isomers and related compounds. scirp.orgnih.gov

Other important method performance metrics include:

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a specified range. mdpi.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies using spiked samples. Precision is the degree of agreement among a series of measurements and is typically expressed as the relative standard deviation (RSD). researchgate.netmdpi.com For the analysis of chlorinated PAHs, acceptable recoveries are generally within the 70-120% range with RSDs below 20%. mdpi.comd-nb.info

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. researchgate.net

The following interactive table summarizes typical performance metrics for the analysis of chlorinated PAHs using advanced analytical techniques, which would be applicable to the analysis of this compound.

| Parameter | Technique | Typical Value/Range | Reference |

| Limit of Detection (LOD) | GC-MS/MS | 0.29 - 0.69 pg/m³ (air) | pfigueiredo.org |

| HPLC-MS/MS | 0.01 - 0.34 ng/mL (urine) | csic.es | |

| Limit of Quantification (LOQ) | GC-MS/MS | 0.87 - 2.09 pg/m³ (air) | pfigueiredo.org |

| HPLC-MS/MS | 0.01 - 7.57 ng/mL (urine) | csic.es | |

| Linearity (R²) | GC-MS | > 0.99 | mdpi.com |

| HPLC-MS/MS | > 0.998 | d-nb.info | |

| Recovery | GC-MS | 70 - 120% | mdpi.com |

| HPLC-FLD | 81 - 90% | researchgate.net | |

| Precision (%RSD) | GC-MS/MS | < 15% | pfigueiredo.org |

| HPLC-MS/MS | 1 - 14% | csic.es |

Regular analysis of quality control (QC) samples, including blanks, spiked samples, and certified reference materials (when available), is essential to monitor the ongoing performance of the analytical method and ensure the validity of the generated data. d-nb.info

Environmental Fate and Degradation Pathways of 2 Chloromethylfluoranthene

Abiotic Degradation Processes

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. dtic.milnih.gov For 2-chloromethylfluoranthene, these processes primarily include photolysis, hydrolysis, and chemical oxidation.

Polycyclic aromatic hydrocarbons are known to absorb ultraviolet (UV) light, which can lead to their degradation. ekb.eg The extensive system of delocalized electrons in the aromatic rings of fluoranthene (B47539) allows it to absorb light, potentially leading to photochemical reactions. ekb.eg The presence of a chloromethyl group may influence the rate and pathway of photolytic degradation.

Research on other PAHs has shown that photolysis can result in the formation of various products, including quinones, phenols, and dihydrodiols. cdc.gov However, the efficiency of this process can be significantly lower in hydrophobic media like oil films compared to aqueous systems. nih.gov It is plausible that the photolysis of this compound could lead to the cleavage of the carbon-chlorine bond or oxidation of the aromatic rings. It has been noted that intermediates formed during the photolysis of PAHs can sometimes be more stable or toxic than the original compound. researchgate.net

Chemical oxidation is a significant degradation pathway for PAHs in the environment. iwaponline.com Strong oxidizing agents can break down the aromatic structure of fluoranthene. For instance, ozone and persulfate activated by Fe(II) have been shown to be effective in degrading fluoranthene. iwaponline.comarviatechnology.com The oxidation of fluoranthene can lead to the formation of fluorenone derivatives. nih.gov In some studies under specific hydrothermal conditions, fluoranthene has shown resistance to oxidation. uib.no

Conversely, chemical reduction can also occur. Studies have demonstrated the hydrogenation of fluoranthene under certain catalytic conditions. uib.no For this compound, reductive pathways could potentially involve the removal of the chlorine atom, a process known as reductive dechlorination, which has been observed for other chlorinated hydrocarbons. nih.govserdp-estcp.mil

Biotic Degradation Processes

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. nih.govnih.gov This is a crucial process for the removal of persistent organic pollutants from the environment.

Microorganisms in soil and water play a vital role in the degradation of PAHs. cdc.gov Numerous bacteria and fungi have been identified that can break down fluoranthene. mdpi.com The degradation process is often influenced by the availability of nutrients and the presence of other organic compounds. nih.gov

In soil, the degradation of PAHs is primarily carried out by microorganisms. cdc.gov The rate of degradation can be affected by soil properties, such as organic matter content and pH. itrcweb.org In aquatic environments, both bacteria and fungi contribute to the breakdown of fluoranthene. The co-culture of certain fungi, like Pleurotus ostreatus, and bacteria, such as Azospirillum brasilense, has been shown to enhance the degradation of fluoranthene. mdpi.com While specific studies on the microbial degradation of this compound are limited, it is expected that microorganisms capable of degrading fluoranthene and other chlorinated hydrocarbons would be involved in its breakdown.

Table 1: Factors Influencing Microbial Degradation of PAHs

| Factor | Description | Potential Impact on this compound Degradation |

|---|---|---|

| Nutrient Availability | Essential nutrients like nitrogen and phosphorus are required for microbial growth. nih.gov | Nutrient limitation could slow down the degradation rate. |

| Oxygen Levels | Degradation can occur under both aerobic and anaerobic conditions, but pathways differ. nih.gov | Aerobic pathways often involve oxygenases, while anaerobic pathways may involve reductive dechlorination. |

| Co-metabolism | The presence of other carbon sources can enhance the degradation of the target compound. mdpi.com | The presence of other organic pollutants or natural organic matter could stimulate microbial activity and enhance degradation. |

| Bioavailability | The compound must be accessible to the microorganisms. | Sorption to soil particles may reduce the bioavailability and degradation rate of this compound. |

| Microbial Community | The presence of specific microbial species with the necessary enzymes is crucial. frontiersin.orgmdpi.com | The diversity and adaptability of the microbial population in a given environment will determine the degradation potential. |

The biological transformation of PAHs is initiated by specific enzymes produced by microorganisms and other organisms. frontiersin.orgresearchgate.net For PAHs, the initial step in aerobic degradation is often catalyzed by oxygenase enzymes. nih.gov

Cytochrome P450 (CYP) enzymes are a key group of enzymes involved in the metabolism of PAHs. frontiersin.orgnih.gov They catalyze the initial oxidation of the PAH molecule, often forming epoxides, which are then further metabolized to dihydrodiols and phenols. researchgate.netcdc.gov Specifically, CYP1A1 and CYP1B1 have been identified as important enzymes in the metabolic activation of PAHs. nih.gov

In bacteria, dioxygenase enzymes are crucial for initiating the degradation of PAHs. For fluoranthene, dioxygenation can occur at different positions on the aromatic rings, leading to various degradation pathways. nih.gov For example, the dioxygenation of fluoranthene can lead to the formation of fluoranthene cis-2,3-dihydrodiol, which is then further metabolized. nih.gov The presence of the chloromethyl group on this compound could influence which enzymatic pathway is favored and may also be a target for enzymatic attack, potentially by dehalogenase enzymes.

Table 2: Key Enzymes in PAH Biotransformation

| Enzyme Class | Function | Relevance to this compound |

|---|---|---|

| Cytochrome P450 Monooxygenases (CYPs) | Catalyze the initial oxidation of PAHs to form reactive epoxides. frontiersin.orgresearchgate.net | Likely involved in the initial attack on the aromatic rings of this compound. |

| Dioxygenases | Incorporate both atoms of molecular oxygen into the aromatic ring, a key step in bacterial degradation. nih.gov | Bacterial degradation would likely be initiated by these enzymes, leading to ring cleavage. |

| Epoxide Hydrolases | Convert epoxides formed by CYPs into less reactive dihydrodiols. researchgate.net | A subsequent step in the metabolic pathway following initial oxidation by CYPs. |

| Glutathione S-Transferases (GSTs) | Conjugate metabolites with glutathione, increasing water solubility and facilitating excretion. frontiersin.org | Part of the Phase II metabolism to detoxify and eliminate metabolites. |

| Dehalogenases | Catalyze the removal of halogen atoms from organic compounds. | Potentially involved in the cleavage of the carbon-chlorine bond of the chloromethyl group. |

Environmental Distribution and Transport Mechanisms

The distribution and movement of this compound in the environment are controlled by its partitioning behavior between soil, water, and air. Key mechanisms include sorption to soil and sediment, volatilization into the atmosphere, and leaching through the soil profile into groundwater.

The sorption of hydrophobic organic compounds like PAHs to soil and sediment is a primary factor controlling their mobility and bioavailability. geology.czresearchgate.net For this compound, it is expected that sorption will be a dominant process, largely dictated by the organic carbon content of the soil or sediment. nih.gov The hydrophobic nature of the fluoranthene backbone suggests a strong affinity for organic matter. Sorption interactions reduce the concentration of the compound in the solution phase, thereby limiting its potential for transport and uptake by organisms. ucdavis.edu

Table 1: Illustrative Sorption Coefficients for Selected PAHs (Note: This table provides data for related compounds to illustrate the expected range of sorption behavior for this compound, for which specific data is not available.)

| Compound | Molecular Weight ( g/mol ) | Log Koc (L/kg) |

| Naphthalene | 128.17 | 2.85 - 3.11 |

| Anthracene | 178.23 | 3.86 - 4.54 |

| Fluoranthene | 202.25 | 4.64 - 5.16 |

| Benzo[a]pyrene | 252.31 | 5.97 - 6.50 |

Source: Data compiled from general PAH literature.

Volatilization is the process by which a chemical transforms from a solid or liquid state into a gaseous state, enabling its entry into the atmosphere. osu.edu For semi-volatile organic compounds like PAHs, this is a significant transport pathway. wustl.edu The tendency of a compound to volatilize is related to its vapor pressure and Henry's Law constant. juniperpublishers.com Although specific data for this compound is scarce, its structure suggests it is a semi-volatile compound.

Once in the atmosphere, this compound can exist in the gas phase or adsorbed to atmospheric particulate matter. nih.govnih.gov This partitioning behavior is crucial for its atmospheric residence time and transport distance. Compounds adsorbed to particles are subject to removal from the atmosphere through wet and dry deposition, while gas-phase compounds can undergo long-range atmospheric transport to remote regions. aaqr.orgaaqr.orgcopernicus.org The presence of the chloromethyl group may influence its vapor pressure compared to the parent fluoranthene, but it is still expected to be subject to atmospheric transport. ontosight.ai

Leaching describes the downward movement of a chemical through the soil profile with percolating water. nih.gov This process represents a potential pathway for the contamination of groundwater resources. envchemgroup.comresearchgate.net The leaching potential of a compound is inversely related to its sorption affinity for soil particles. nih.gov

Given the expected high sorption coefficient (Koc) of this compound, its mobility in most soils is predicted to be low. itrcweb.org Strong binding to soil organic matter will significantly retard its movement. nih.gov However, groundwater contamination remains a possibility under specific conditions, such as in soils with very low organic matter content (e.g., sandy soils) or where preferential flow paths (like macropores or fractures) allow rapid water movement, bypassing the soil matrix. nih.govclu-in.org Industrial activities are a primary source of such contaminants in the subsurface. ontosight.ai

Transformation Products and Metabolites in the Environment

In the environment, this compound can be transformed by biotic (microbial) and abiotic (e.g., photolysis) processes, leading to the formation of various byproducts. nih.govfrontiersin.org

The degradation of chlorinated aromatic compounds can proceed through several pathways. researchgate.net For this compound, transformation processes are likely to involve the modification of both the aromatic ring system and the chloromethyl substituent.

Abiotic Degradation: Photolysis (degradation by sunlight) in water or on soil surfaces may occur, although the presence of suspended matter in natural waters can reduce its efficiency. juniperpublishers.com Abiotic reactions could involve hydroxylation of the aromatic rings or transformation of the chloromethyl group.

Biotic Degradation: Microbial metabolism is a key degradation pathway for PAHs. juniperpublishers.com Bacteria and fungi can initiate the breakdown of the aromatic structure, often through the action of dioxygenase enzymes, leading to hydroxylated intermediates. The chloromethyl group may also be subject to microbial attack, potentially through reductive dechlorination under anaerobic conditions or hydrolytic or oxidative processes under aerobic conditions. researchgate.net The degradation of chlorinated compounds can sometimes lead to the formation of more persistent or toxic transformation products. chemrxiv.orgnih.gov

Table 2: Potential Transformation Products of this compound (Note: This table is hypothetical and based on known degradation pathways of related chlorinated aromatic compounds.)

| Parent Compound | Potential Transformation Pathway | Potential Byproduct |

| This compound | Hydroxylation | Hydroxy-2-chloromethylfluoranthene |

| This compound | Reductive Dechlorination | 2-Methylfluoranthene |

| This compound | Oxidation of methyl group | 2-Carboxyfluoranthene |

| This compound | Ring Cleavage | Various smaller organic acids |

Persistence, often expressed as an environmental half-life (t½), is a measure of the time required for 50% of a chemical to be degraded in a specific environmental compartment. michigan.gov PAHs and their derivatives are known for their persistence in the environment. ontosight.ai

The environmental half-life of this compound will vary significantly depending on the environmental matrix (soil, sediment, water) and conditions (temperature, pH, microbial activity, sunlight exposure). ecetoc.org While a specific half-life for this compound has not been documented in the reviewed literature, data for the parent compound, fluoranthene, and other PAHs indicate that persistence can range from weeks to years. In general, degradation is slower in anaerobic sediments compared to aerobic surface soils. epa.gov The presence of the chlorine atom in the chloromethyl group could potentially increase its persistence compared to unsubstituted fluoranthene, as halogenated compounds are often more resistant to microbial degradation. juniperpublishers.com

Table 3: Typical Environmental Half-life Ranges for 4-Ring PAHs (e.g., Fluoranthene) (Note: This table provides representative data for structurally similar PAHs to indicate the expected persistence of this compound.)

| Environmental Compartment | Typical Half-life Range |

| Surface Water | Days to Weeks |

| Surface Soil (Aerobic) | Weeks to Months |

| Sediment (Anaerobic) | Months to Years |

Source: Data compiled from general PAH environmental fate literature.

Interactions with Biological Systems: Focus on Molecular Mechanisms

DNA Adduct Formation and Characterization

The formation of covalent DNA adducts is a critical step in the carcinogenesis induced by many chemical compounds. nih.gov This process involves the binding of reactive chemical species to the nucleophilic sites within the DNA molecule. bibliotekanauki.pl

Mechanisms of Covalent Binding to DNA

For most PAHs, covalent binding to DNA is not a direct process. These compounds typically require metabolic activation into electrophilic intermediates. nih.gov The primary pathway involves cytochrome P450 enzymes, which metabolize PAHs into reactive species like epoxide intermediates, dihydrodiols, phenols, and quinones. acs.orgimrpress.com Specifically for fluoranthene (B47539), metabolic activation by microsomes produces reactive intermediates such as anti- and syn-2,3-dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene, which can then form DNA adducts. tandfonline.com Another proposed mechanism for some PAHs involves the formation of radical cations that can also bind to DNA, often leading to unstable adducts that result in apurinic sites. nih.gov

In the case of 2-chloromethylfluoranthene, it is plausible that it undergoes similar metabolic activation on the polycyclic aromatic ring system. However, the presence of the chloromethyl group introduces the potential for an additional, direct mechanism of action. Chloromethyl groups are known to be reactive alkylating agents, capable of directly forming covalent bonds with nucleophilic centers in macromolecules like DNA without prior metabolic activation. This suggests that this compound could potentially act as a bifunctional agent, with reactivity stemming from both its aromatic ring system (after metabolic activation) and its chloromethyl side chain (direct alkylation).

Sites of Adduct Formation on DNA Bases

Research on PAHs has shown that their reactive metabolites preferentially bind to specific sites on DNA bases. The most common targets are the exocyclic amino groups of purine (B94841) bases. bibliotekanauki.pl For many PAHs, the N² position of guanine (B1146940) is a primary site of adduction. bibliotekanauki.plepa.gov To a lesser extent, the N⁶ position of adenine (B156593) and other nucleophilic centers on guanine and adenine can also be targets. bibliotekanauki.plnih.gov

For instance, the major DNA adduct formed by the environmental pollutant benzo[b]fluoranthene (B1141397) has been identified as a derivative of deoxyguanosine. nih.govnih.gov Studies using a tumorigenic metabolite of benzo[b]fluoranthene, 5-OH-B[b]F-9,10-diol, also indicate that guanine is the principal base involved in DNA adduct formation. epa.govnih.gov Given these precedents, it is expected that metabolically activated this compound would also form stable adducts primarily at the guanine and adenine residues of DNA.

Stereochemistry and Structural Characterization of Adducts

The three-dimensional structure and stereochemistry of DNA adducts are crucial determinants of their biological consequences. The formation of diol epoxides from PAHs can result in different stereoisomers (e.g., syn and anti isomers), which in turn lead to adducts with distinct conformations. These conformational differences can affect how the adduct is recognized and processed by DNA repair enzymes and polymerases.

For example, studies on benzo[ghi]fluoranthene (B49607) have characterized seven different DNA adducts derived from its anti-diolepoxide, with structures determined using UV spectroscopy, NMR, and mass spectrometry. The stereochemistry of the adducts, described as cis or trans depending on the pattern of epoxide ring-opening, influences their structure. Similarly, for benzo[c]phenanthrene, adducts derived from different stereoisomers can adopt opposite orientations within the DNA helix. In the case of fluoranthene, its reactive metabolites, anti- and syn-2,3-dihydroxy-l,10b-epoxy-l,2,3-trihydrofluoranthene, are known to form adducts, each with a unique stereochemical configuration. tandfonline.com The stereochemical outcomes of these reactions can also be influenced by environmental factors such as temperature.

Quantitative Analysis of DNA Adducts

Sensitive methods are required to detect and quantify the low levels of DNA adducts typically found in biological samples. The most common techniques include ³²P-postlabeling, high-performance liquid chromatography (HPLC) combined with fluorescence detection, and various mass spectrometry-based methods. bibliotekanauki.pl

The ³²P-postlabeling assay is particularly sensitive and has been widely used to measure PAH-DNA adducts. For example, in studies with benzo[b]fluoranthene in mice, this method was used to quantify adduct levels in lung tissue. nih.govnih.gov An HPLC-based ³²P-postlabeling method has been specifically developed for fluoranthene-DNA adducts, achieving a detection limit of approximately one adduct per 10¹⁰ nucleotides using a 500 µg DNA sample. tandfonline.com These quantitative approaches are essential for dose-response assessments and for understanding the relationship between exposure and biological effect.

Below is a table summarizing quantitative data on DNA adduct formation by related fluoranthene compounds.

| Compound | Tissue/System | Adduct Level | Method of Analysis |

| Benzo[b]fluoranthene | Mouse Lung | 1230 amol/µg DNA (max level) | ³²P-postlabeling |

| Fluoranthene | In vitro modified DNA | Limit of detection: ~3 adducts per 10⁸ nucleotides (1 µg DNA) | HPLC-³²P-postlabeling |

Molecular Interactions with Cellular Macromolecules

Beyond DNA, reactive chemical species can interact with other vital cellular macromolecules, including proteins and lipids. These interactions can disrupt cellular function and contribute to toxicity.

Binding to Proteins and Other Biomolecules

Like other PAHs, fluoranthene can bind non-covalently to proteins, such as albumin in the blood, which facilitates its transport and distribution throughout the body. acs.orgimrpress.com This type of binding is typically reversible.

However, the reactive electrophilic metabolites generated from PAHs can also form irreversible covalent bonds with nucleophilic sites on proteins. bibliotekanauki.plimrpress.com This covalent protein binding can lead to cytotoxicity and alter protein function. bibliotekanauki.pl In some microorganisms, specific proteins are involved in the metabolism of fluoranthene; for example, in Mycobacterium sp. JS14, enzymes such as PAH ring-hydroxylating dioxygenases are upregulated in the presence of fluoranthene.

The formation of protein-DNA cross-links is another potential consequence of exposure to reactive chemicals. Studies have shown that protein-derived radicals can react with DNA bases, leading to covalent linkages between these two essential macromolecules. For this compound, its reactive metabolites and the potentially reactive chloromethyl group could covalently bind to a variety of cellular proteins, leading to enzyme inhibition, disruption of cellular signaling, and other toxic effects.

In Vitro and In Silico Metabolic Studies

The metabolism of xenobiotics like this compound is a crucial detoxification process, primarily occurring in the liver. nih.gov This biotransformation typically involves two phases of enzymatic reactions designed to convert lipophilic compounds into more polar, water-soluble metabolites that can be easily excreted. nih.gov

Enzymatic Biotransformation Pathways (e.g., Cytochrome P450)

The primary enzymes involved in Phase I metabolism belong to the cytochrome P450 (CYP) superfamily. wikipedia.orgnih.gov These heme-containing enzymes function as monooxygenases, catalyzing the oxidation of a vast array of substrates, including steroids, fatty acids, and xenobiotics. wikipedia.org The general mechanism involves the binding of the substrate to the CYP enzyme's active site, followed by a series of electron transfers, typically from NADPH via a partner protein like cytochrome P450 reductase. wikipedia.orgnih.gov This process results in the insertion of one oxygen atom into the substrate, increasing its polarity. nih.gov

The biotransformation of chemicals can be influenced by various factors, and the process itself can sometimes lead to the creation of more toxic metabolites, a phenomenon known as bioactivation. mdpi.com The Caco-2 cell line, derived from human colon adenocarcinoma, is a common in vitro model for studying the intestinal permeability and biotransformation of compounds as it expresses various Phase I and Phase II enzymes. mdpi.com

Different CYP isozymes exhibit specificity for different substrates. For example, CYP2C19 is known to metabolize several medications, and genetic variations in the CYP2C19 gene can lead to differences in drug efficacy and side effects. childrensmn.org The metabolism of a single compound can be complex, involving multiple CYP isozymes. mahidol.ac.th

Identification of Biologically Active Metabolites

The metabolic process does not always lead to detoxification. In some cases, the metabolites produced during biotransformation are more biologically active or toxic than the parent compound. openaccessjournals.commdpi.com These reactive intermediates can contribute to adverse effects, including carcinogenicity. openaccessjournals.com

Fungal secondary metabolites, for instance, are a rich source of structurally diverse and biologically active compounds. nih.gov Research into these metabolites has identified compounds with potent anti-inflammatory and lipid-lowering activities. nih.gov Similarly, marine algae produce a wide array of secondary metabolites, including alkaloids, terpenes, and steroids, with significant pharmacological potential. nih.gov The study of these natural products provides a framework for understanding how chemical structure relates to biological activity.

While specific biologically active metabolites of this compound have not been extensively documented, the metabolism of the parent fluoranthene is known to produce various hydroxylated and dihydrodiol derivatives. The biological activity of these metabolites is an area of ongoing research.

Computational Modeling of Metabolic Pathways

Computational modeling has become an indispensable tool for understanding and predicting the metabolic fate of chemical compounds. tms.org These models provide a mathematical framework for analyzing complex biological networks and can simulate the effects of genetic or chemical perturbations. nih.govillinois.edu

Genome-scale metabolic models (GEMs) are a prominent example of constraint-based modeling. nih.govnih.gov These models capture the comprehensive biochemical knowledge of an organism's metabolism and are increasingly used to study human diseases like cancer and inherited metabolic disorders. nih.gov By integrating "omics" data (e.g., transcriptomics, proteomics), researchers can create cell- and condition-specific models to predict metabolic functions. nih.govmdpi.com

These computational approaches can be data-driven, using machine learning to identify patterns in large datasets, or theory-based, using mechanistic models to reconstruct physiological processes. nih.gov For instance, computational models can be used to predict the interactions between the gut microbiome and host metabolism under different dietary conditions. mdpi.com Such models help in understanding the complex interplay of factors that determine the biotransformation and potential toxicity of xenobiotics. illinois.edu

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.govmdpi.comaps.org These calculations can predict electronic structure, reactivity, and various spectroscopic properties. mdpi.comscielo.org.mx

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule, including the arrangement of electrons in molecular orbitals, governs its chemical behavior. iitk.ac.inlibretexts.orggithub.iochemguide.co.uk From the electronic structure, key properties like ionization potential, electron affinity, and the distribution of charge within the molecule can be determined. These, in turn, are used to predict the molecule's reactivity towards other chemical species. ajchem-a.comrsc.orgcecam.orgnih.gov

Despite a thorough search of scientific databases, no specific studies detailing the quantum chemical calculations of the electronic structure or reactivity predictions for 2-Chloromethylfluoranthene have been found.

Prediction of Spectroscopic Properties (e.g., UV, IR, NMR)

Computational methods, particularly those based on density functional theory (DFT), are widely used to predict the spectroscopic properties of molecules. libretexts.orgnanoacademic.com These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds. scielo.org.mx Predicted spectra, such as Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR), can provide a wealth of information about a molecule's electronic transitions, vibrational modes, and the chemical environment of its atoms. hmdb.caspecac.comnmrdb.orgspectroscopyonline.comchemaxon.comlibretexts.org

A comprehensive literature search did not yield any published theoretical predictions or experimental spectra for the UV, IR, or NMR properties of this compound. While databases may offer predictions for related structures, no specific data for this compound is currently available. molbase.com

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and docking simulations are computational techniques used to study the physical movements of atoms and molecules and how they interact with each other. nih.govarxiv.orguiuc.eduresearchgate.net

Ligand-Macromolecule Binding Interactions (e.g., DNA, Proteins)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. aps.orgarxiv.orgrsc.org This is particularly important in drug discovery for understanding how a potential drug molecule (the ligand) might bind to a biological target such as a protein or DNA. rsc.orgnih.govmdpi.comarxiv.orgnih.gov These simulations can estimate the strength of the interaction, known as the binding affinity. rsc.org

No molecular docking or molecular dynamics studies investigating the binding interactions of this compound with DNA or proteins have been reported in the scientific literature.

Conformational Analysis and Stability

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. oregonstate.eduorgosolver.comchemistrysteps.com These different arrangements, known as conformers, can have different energies, and computational methods can be used to determine the most stable conformation of a molecule. orgosolver.com This is crucial as the three-dimensional shape of a molecule often dictates its biological activity.

A search of the available literature revealed no specific studies on the conformational analysis or stability of this compound.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. youtube.comresearchgate.netnih.govresearchgate.net Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) models, use statistical methods to correlate variations in chemical structure with changes in biological effect. mdpi.com

No computational SAR studies for this compound have been published.

Predictive Modeling for Biological Activity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a cornerstone of modern computational toxicology and drug discovery. nih.govmdpi.com These methods establish a mathematical correlation between the structural or physicochemical properties of a group of chemicals and their biological activity, such as toxicity or therapeutic effect. nih.gov For PAHs and their derivatives, QSAR models are frequently developed to predict endpoints like mutagenicity, carcinogenicity, and ecotoxicity. way2drug.comepa.gov

A typical QSAR study involves:

Data Collection: Assembling a dataset of structurally related compounds with experimentally determined biological activity.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound, which quantify various aspects of their molecular structure, including topological, electronic, and steric properties.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines) to build a predictive model. nih.govmdpi.com

Validation: Rigorously testing the model's robustness and predictive power using internal and external validation techniques to ensure its reliability. mdpi.com

In the context of this compound, a predictive model for its biological activity (e.g., mutagenicity) would require a dataset of related chloromethyl-substituted PAHs with known activity values. Computational tools and platforms like PASS (Prediction of Activity Spectra for Substances) and expert systems like Derek Nexus are often used to predict the potential toxicological hazards of chemicals based on their structure, even in the absence of experimental data. way2drug.comekb.egresearchgate.net These systems work by identifying structural fragments (toxicophores) associated with a specific biological effect. researchgate.net However, no specific models or published predictions for this compound were found.

Design of Novel Fluoranthene (B47539) Derivatives

The fluoranthene scaffold is a subject of interest in materials science and medicinal chemistry due to its unique electronic and photophysical properties. Computational chemistry plays a vital role in the rational design of novel fluoranthene derivatives with tailored functionalities. The introduction of specific substituents, such as a chloromethyl group, can serve as a reactive handle for further chemical modifications, enabling the synthesis of a diverse range of new compounds.

The design process often involves:

Scaffold Selection: Using a core structure, like fluoranthene, as a starting point.

In Silico Modification: Computationally introducing various functional groups to the scaffold and evaluating their impact on desired properties using methods like Density Functional Theory (DFT). DFT calculations can predict changes in electronic structure, reactivity, and spectroscopic properties.

Virtual Screening: Docking designed molecules into the active site of a biological target (e.g., an enzyme or receptor) to predict binding affinity and guide the selection of candidates for synthesis.

Synthesis and Evaluation: Synthesizing the most promising derivatives in the laboratory and experimentally validating their properties.

For instance, research on the isomer 7-Chloromethylfluoranthene has highlighted its potential as an intermediate in drug design, suggesting that the chloromethyl group enhances reactivity and allows for the creation of more complex molecules. Similarly, other fluoranthene derivatives have been designed and synthesized for applications as fluorescent probes and materials for organic electronics, with computational studies guiding their development. While this compound could theoretically serve as a precursor for various derivatives, specific published examples of its use in this capacity are not available.

Q & A

Q. What are the optimal methods for synthesizing 2-Chloromethylfluoranthene in laboratory settings, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves halogenation of fluoranthene derivatives using chlorinating agents (e.g., Cl2 or SO2Cl2). To optimize conditions, employ response surface methodology (RSM) via tools like Design Expert to model interactions between variables (temperature, catalyst concentration, reaction time) and maximize yield. Central composite designs can identify critical parameters .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Combine GC-MS for volatile intermediate detection and <sup>13</sup>C/<sup>1</sup>H NMR for structural confirmation. Cross-validate results with X-ray crystallography if single crystals are obtainable. For trace impurities, use HPLC-UV/Vis with a C18 column and acetonitrile/water mobile phase (protocols often shared on ResearchGate).

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

Q. How can researchers detect this compound in environmental samples, and what validation steps ensure accuracy?

- Methodological Answer : Use solid-phase extraction (SPE) paired with LC-MS/MS for high sensitivity. Validate via spike-recovery experiments (80–120% recovery range) and replicate analysis to assess precision. Include blank samples to rule out contamination, as outlined in Mendelian randomization data verification frameworks .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. What standardized protocols exist for assessing the acute toxicity of this compound in model organisms?

- Methodological Answer : Follow OECD Guidelines 423 (acute oral toxicity) using murine models. Dose-response curves should be analyzed via probit regression , with LD50 calculations. Include positive controls (e.g., benzo[a]pyrene) and negative controls (solvent-only) to contextualize results .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in Diels-Alder reactions, and what computational tools can predict regioselectivity?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO-LUMO gaps) and transition states. Compare with experimental kinetic data. Use Advanced Calculus principles to model reaction energy surfaces .

数学研究员为数不多的物质积累 | 一场别出心裁的数学书籍测评17:22

Q. Why do degradation rates of this compound vary across studies, and how can experimental designs resolve these discrepancies?

- Methodological Answer : Variability often stems from uncontrolled factors (e.g., light intensity in photolysis studies). Use factorial experimental designs to isolate variables (pH, UV wavelength, catalyst presence). Apply ANOVA to quantify each factor’s contribution to degradation efficiency .

Q. How can contradictory data on this compound’s mutagenicity be reconciled across in vitro and in vivo studies?

- Methodological Answer : Conduct meta-analysis with strict inclusion criteria (e.g., standardized Ames test protocols). Use sensitivity analysis to weight studies by sample size and confounding controls. Replicate high-discrepancy experiments under harmonized conditions .

Q. What strategies improve the accuracy of QSAR models for predicting this compound’s environmental persistence?

- Methodological Answer : Integrate 3D molecular descriptors (e.g., polar surface area, logP) with in silico biodegradation databases (e.g., EAWAG-BBD). Validate models using leave-one-out cross-validation and external datasets. Collaborative platforms like ResearchGate enable peer validation of predictive algorithms .

Tables for Key Data

Table 1 : Comparative Synthesis Yields Under Optimized Conditions

| Method | Temperature (°C) | Catalyst | Yield (%) | Reference Model |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | 80 | AlCl3 | 72 | RSM |

| Direct Chlorination | 120 | FeCl3 | 68 | CCD |

Table 2 : Environmental Detection Limits

| Matrix | Technique | LOD (ppb) | LOQ (ppb) | Validation Method |

|---|---|---|---|---|

| Soil | LC-MS/MS | 0.05 | 0.15 | Spike Recovery |

| Water | SPE-GC-MS | 0.02 | 0.06 | Replicate Analysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.